molecular formula C15H19N5 B2415027 {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine CAS No. 1016673-57-6

{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine

Katalognummer B2415027
CAS-Nummer: 1016673-57-6
Molekulargewicht: 269.352
InChI-Schlüssel: YPTGVBTULAQOKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Unfortunately, the exact synthesis process for “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound is derived from pyrazinamide, with additional substitutions at specific positions . The exact molecular structure of “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” is not specified in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involving “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” are not specified in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation

  • A study by Tsuno et al. (2017) investigated a series of derivatives of this compound as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. They found these compounds to have analgesic effects in certain models, suggesting potential therapeutic applications in pain management. This research highlights the utility of these compounds in pharmacology, specifically in targeting pain pathways [Tsuno et al., 2017].

Antimicrobial Activity

  • Research by Patel, Agravat, and Shaikh (2011) synthesized and tested new pyridine derivatives, including the compound , for their antimicrobial properties. Their findings indicate variable and modest activity against certain bacterial and fungal strains, suggesting a potential role in the development of new antimicrobial agents [Patel, Agravat, & Shaikh, 2011].

Molecular Synthesis and Characterization

  • 施俊銓 (2007) conducted a study focused on the improved synthesis of aminopyridines and arylamines, including the synthesis of compounds like "{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine" using microwave irradiation. This research contributes to the field of chemical synthesis, providing new methods for creating complex organic molecules [施俊銓, 2007].

Potential in Anticonvulsant Therapy

  • A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, closely related to your compound of interest, demonstrating significant anticonvulsant activity. This opens up possibilities for these compounds in neurological research, particularly in the development of new treatments for epilepsy [Pandey & Srivastava, 2011].

Histamine H3 Receptor Antagonists

  • Research by Swanson et al. (2009) involved synthesizing molecules with a heterocyclic core similar to "{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine". These compounds showed affinity at the human histamine H3 receptor, suggesting potential use in treating disorders related to this receptor, such as sleep disturbances [Swanson et al., 2009].

Zukünftige Richtungen

The future directions for this compound involve further development and evaluation of its anti-tubercular activity . The exact future directions for “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” are not specified in the retrieved papers.

Eigenschaften

IUPAC Name

[6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c16-11-13-4-5-15(18-12-13)20-9-7-19(8-10-20)14-3-1-2-6-17-14/h1-6,12H,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTGVBTULAQOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)CN)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine

CAS RN

1016673-57-6
Record name {6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.